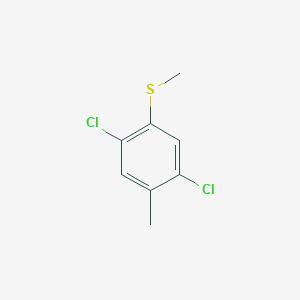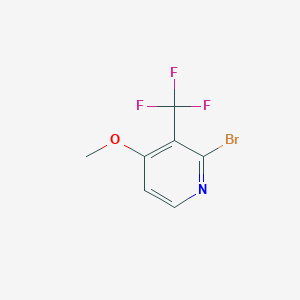![molecular formula C8H7BrN2 B1447422 6-Brom-1-methyl-1H-pyrrolo[3,2-c]pyridin CAS No. 2091221-98-4](/img/structure/B1447422.png)
6-Brom-1-methyl-1H-pyrrolo[3,2-c]pyridin
Übersicht
Beschreibung
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a brominated heterocyclic aromatic organic compound It is part of the pyrrolopyridine family, which consists of fused pyrrole and pyridine rings
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and pathways.
Industry: It is used in the production of materials and chemicals with specific properties.
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit fgfr1 , suggesting that 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine may have similar targets.
Mode of Action
It’s plausible that it interacts with its targets, possibly fgfr1, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have shown antitumor activities against various cancer cell lines .
Biochemische Analyse
Biochemical Properties
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the FGFR signaling pathway . This compound can also induce apoptosis (programmed cell death) in these cells, highlighting its potential as an anti-cancer agent . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine exerts its effects through several mechanisms. One primary mechanism involves binding to the active site of FGFRs, leading to inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascade that promotes cell proliferation and survival. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term exposure to this compound in cell culture models has revealed sustained inhibition of cell proliferation and induction of apoptosis, suggesting that its effects are durable over time .
Dosage Effects in Animal Models
The effects of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways .
Transport and Distribution
Within cells and tissues, 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, it may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For example, phosphorylation or ubiquitination may affect its distribution and stability within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Bromination: The starting material, 1H-pyrrolo[3,2-c]pyridine, undergoes bromination to introduce the bromo group at the 6-position.
Methylation: The brominated compound is then methylated to introduce the methyl group at the 1-position.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the bromo group to other functional groups.
Reduction: Reduction reactions can reduce the bromo group to hydrogen.
Substitution: Substitution reactions can replace the bromo group with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as sodium cyanide (NaCN) and sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Bromo group can be converted to carboxylic acids or ketones.
Reduction: Bromo group can be reduced to hydrogen, forming a hydrogenated product.
Substitution: Bromo group can be substituted with various functional groups, leading to a wide range of derivatives.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is similar to other pyrrolopyridine derivatives, such as 6-Bromo-1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[2,3-b]pyridine[_{{{CITATION{{{_4{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... its unique structural features, such as the presence of the methyl group at the 1-position, contribute to its distinct chemical properties and biological activities.
Eigenschaften
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAULVAVFEUKSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(C=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















